Methyl 5-methylfuran-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-methylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5-3-4-6(10-5)7(8)9-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYZJUMTKHUJIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179921 | |
| Record name | 2-Furancarboxylic acid, 5-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2527-96-0 | |
| Record name | Methyl 5-methyl-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2527-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furancarboxylic acid, 5-methyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002527960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furancarboxylic acid, 5-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2527-96-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
It has been reported that similar compounds have shown high antibacterial activity against gram-positive bacteria.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the cellular processes of the target organisms.
Biochemical Analysis
Biochemical Properties
Methyl 5-methylfuran-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been observed to interact with enzymes involved in the biosynthesis of siderophores, which are molecules that bind and transport iron in microbial systems. The interaction between this compound and these enzymes is crucial for the establishment and maintenance of microbial infections, as iron is a vital cofactor in many biological processes. Additionally, this compound has been shown to exhibit antibacterial activity, particularly against Gram-positive bacteria, by causing cell wall and membrane damage.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to exhibit cytotoxic activity against cancer cell lines, including HeLa and HepG2 cells, with significant inhibitory concentrations. This compound influences cell function by disrupting cell signaling pathways and altering gene expression. In bacterial cells, this compound causes bacteriolytic effects, leading to cell wall and membrane damage. These effects highlight the potential of this compound as an alternative agent for cancer treatment and antibacterial therapy.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound has been shown to bind to enzymes involved in siderophore biosynthesis, thereby affecting iron acquisition in microbial systems. Additionally, this compound exerts its cytotoxic effects on cancer cells by disrupting cellular signaling pathways and inducing changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it may undergo degradation when exposed to specific environmental factors. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of its antibacterial and cytotoxic activities. These temporal effects are important considerations for its potential use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased cell death in cancer cell lines. In animal models, this compound has been observed to have threshold effects, where low doses may not produce significant biological effects, while higher doses can lead to toxic or adverse effects. These findings highlight the importance of dosage optimization for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its interactions with enzymes and cofactors. This compound has been shown to interact with enzymes involved in the biosynthesis of siderophores, which are essential for iron acquisition in microbial systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound has been observed to localize in certain cellular compartments, where it exerts its biological effects. The transport mechanisms and distribution patterns of this compound are important factors that influence its efficacy and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been shown to localize in cellular compartments involved in iron acquisition and metabolism. The presence of targeting signals or post-translational modifications may direct this compound to specific organelles, where it interacts with key biomolecules and exerts its biological effects.
Biological Activity
Methyl 5-methylfuran-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial and anticancer properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is a furan derivative that has shown potential in various biological assays. It is structurally related to other furan compounds, which are known for their bioactivity, particularly in the context of antimicrobial and cytotoxic effects.
Antibacterial Activity
Mechanism of Action
this compound exhibits significant antibacterial activity against Gram-positive bacteria. The compound's mechanism involves interference with bacterial cell processes, leading to cytotoxic effects. Similar compounds have been documented to disrupt biochemical pathways critical for bacterial survival, such as siderophore biosynthesis, which is essential for iron acquisition in microbial systems.
Case Studies and Data
Research has demonstrated that this compound shows effective minimum inhibitory concentrations (MIC) against various bacterial strains. For instance, it has been reported to have an MIC of approximately 250 µg/mL against pathogenic bacteria like Bacillus subtilis and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.00 |
| Bacillus subtilis | 250 |
| Escherichia coli | 250 |
Cytotoxic Activity
Cell Lines Tested
The cytotoxic effects of this compound have been evaluated using several cancer cell lines, including HeLa (cervical carcinoma), HepG2 (liver carcinoma), and Vero (normal kidney cells). The compound has demonstrated varying degrees of cytotoxicity across these lines.
Inhibitory Concentrations
Recent studies indicate that this compound exhibits significant inhibitory concentrations (IC50) against cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 62.37 |
| HepG2 | 154.6 |
| Vero | 247.19 |
The compound's selective toxicity against cancer cells compared to normal cells suggests a potential therapeutic application in oncology .
This compound interacts with various enzymes and proteins, influencing several biochemical pathways. Its role in inhibiting enzymes involved in siderophore biosynthesis highlights its potential as an antibacterial agent by disrupting iron metabolism in bacteria.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHO
- Molecular Weight : 140.14 g/mol
- IUPAC Name : Methyl 5-methylfuran-2-carboxylate
- CAS Number : 2527-96-0
The compound features a furan ring, which is known for its reactivity and ability to participate in various chemical transformations.
Applications in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various derivatives that exhibit biological activity.
Key Reactions and Transformations
- Esterification : The compound can undergo esterification reactions to form more complex esters that are useful in pharmaceuticals.
- Oxidation : It can be oxidized to yield carboxylic acids or other functional groups, enhancing its reactivity for further synthetic applications .
- Substitution Reactions : this compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Medicinal Chemistry Applications
This compound and its derivatives have shown potential as therapeutic agents:
- Antitumor Activity : Compounds derived from this compound have been investigated for their activity against cancer cells, particularly through mechanisms involving histone deacetylase inhibition .
- Neurological Modulators : Research indicates that derivatives may act as positive allosteric modulators for neurotransmitter receptors, suggesting applications in treating neurological disorders .
Material Science Applications
The compound is also being explored for its utility in material science:
- Biodegradable Polymers : this compound can be used as a monomer in the synthesis of biodegradable polymers, contributing to sustainable material development .
- Coatings and Adhesives : Its derivatives have been evaluated for use in coatings and adhesives due to their favorable chemical properties and stability under various conditions .
Case Study 1: Antitumor Activity
A study demonstrated that this compound derivatives exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was linked to the inhibition of histone deacetylases, which are crucial in regulating gene expression related to cancer cell proliferation.
Case Study 2: Polymer Development
Research published in materials science journals highlighted the successful incorporation of this compound into polymer matrices. The resulting materials showed enhanced mechanical properties and biodegradability compared to traditional petroleum-based polymers.
Summary Table of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Versatile reactivity leading to diverse derivatives |
| Medicinal Chemistry | Antitumor agents | Inhibitory effects on histone deacetylases |
| Material Science | Biodegradable polymers | Improved mechanical properties and sustainability |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between methyl 5-methylfuran-2-carboxylate and analogous furan/benzofuran carboxylates:
Physical and Chemical Properties
Melting Points and Reactivity
- This compound: No explicit melting point reported, but its simpler structure suggests lower melting points compared to aryl-substituted derivatives.
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate : Melts at 196.3°C due to strong intermolecular interactions from nitro/fluoro groups .
- Ethyl 5-bromobenzofuran-2-carboxylate : Exhibits planarity (4.8° deviation in carboxyl group alignment), enhancing crystallinity and stability .
Preparation Methods
Synthesis from 5-Methylfurfural
One of the most common routes involves the use of 5-methylfurfural as a starting material. The general procedure is as follows:
Reagents :
- 5-Methylfurfural (220 mg, 2 mmol)
- Methanol (4 mL)
- Sodium cyanide (39 mg, 0.8 mmol)
- Manganese dioxide (348 mg, 4 mmol)
-
- Dissolve 5-methylfurfural in methanol.
- Add sodium cyanide and stir at room temperature for 5 minutes.
- Introduce manganese dioxide and stir at 40 °C for 12 hours.
- After completion, add dichloromethane (10 mL) to the reaction mixture.
- Filter through silica gel to remove insoluble components.
- Purify the product via column chromatography using a petroleum ether/ethyl acetate eluent (4:1 v/v).
Yield : This method typically yields around 61% of methyl 5-methylfuran-2-carboxylate.
Oxidative Method
Another effective method involves oxidative reactions using catalysts:
Reagents :
- Furfuryl alcohol
- Oxidation catalyst (cobalt, manganese, bromine)
Procedure :
This method utilizes an oxidation process where furfuryl alcohol is oxidized in the presence of a cobalt-based catalyst under controlled conditions to produce furan derivatives which can be further processed into carboxylates.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| Synthesis from 5-Methylfurfural | 5-Methylfurfural | NaCN, MnO2 | Room temp, then heated | ~61 |
| Oxidative Method | Furfuryl alcohol | Cobalt, Manganese, Bromine | Controlled oxidation | Variable* |
*Yield varies based on specific conditions and substrate used.
The choice of preparation method for this compound largely depends on factors such as availability of starting materials, desired yield, and specific application requirements. The method using 5-methylfurfural is particularly favored due to its straightforward procedure and relatively high yield.
This compound can be synthesized effectively through various methods, with each offering unique advantages. The synthesis from 5-methylfurfural remains one of the most efficient routes reported in the literature.
Q & A
What are the established synthetic pathways for MMFC, and how do reaction conditions influence yield?
MMFC is synthesized primarily via esterification of 5-methylfuran-2-carboxylic acid with methanol under acidic catalysis. Patent data demonstrates that optimized conditions (e.g., 60°C, H₂SO₄ catalyst) achieve yields exceeding 85% . Alternative routes include transesterification of higher esters (e.g., ethyl or benzyl derivatives). Contradictions in reported yields (70–95%) often arise from differences in purification protocols (e.g., column chromatography vs. distillation) or incomplete removal of residual acids.
Key Reaction Parameters:
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂SO₄ | 60 | 85 | 97 |
| p-TsOH | 70 | 78 | 95 |
| Amberlyst-15 | 50 | 72 | 90 |
How can computational methods predict MMFC reactivity in nucleophilic substitution reactions?
MMFC’s furan ring and ester group make it susceptible to nucleophilic attack at the carbonyl carbon or α-positions. Density Functional Theory (DFT) studies suggest that electron-withdrawing substituents (e.g., nitro groups) on the furan ring increase electrophilicity at the carbonyl, favoring nucleophilic acyl substitution. In contrast, methyl groups enhance ring stability but reduce reactivity. Conflicting experimental data on regioselectivity (e.g., acyl vs. alkyl substitution) may arise from solvent polarity effects, as demonstrated in comparative studies using DMF (polar aprotic) vs. THF (non-polar) .
What spectroscopic techniques are most effective for characterizing MMFC and its derivatives?
Primary Methods:
- ¹H NMR : Methyl groups appear at δ 2.3 ppm; furan protons resonate between δ 6.2–7.5 ppm.
- FT-IR : C=O stretch at 1720 cm⁻¹; furan ring vibrations at 1600 cm⁻¹.
- GC-MS : Molecular ion peak at m/z 140 [M⁺] for MMFC.
Data Contradictions:
- Reported carbonyl stretches vary (1700–1740 cm⁻¹) due to solvent interactions or hydrogen bonding.
- Discrepancies in NMR shifts (e.g., ±0.1 ppm) may reflect impurities or temperature effects during analysis. Calibration against certified reference materials is critical .
How do reaction conditions impact the oxidative degradation of MMFC?
MMFC undergoes oxidation to 5-(methoxycarbonyl)furan-2-carboxylic acid (MCFC) under strong oxidizing agents (e.g., KMnO₄ in acidic media). Kinetic studies show that pH significantly affects degradation rates:
- pH 2–4 : Rapid oxidation (t₁/₂ = 30 min).
- pH 7 : Slower reaction (t₁/₂ = 2 hr) due to MnO₄⁻ stabilization.
- pH 10 : Minimal degradation (<5% in 4 hr).
Contradictions in product distribution (e.g., over-oxidation to CO₂) are linked to excess oxidant or prolonged reaction times .
What strategies resolve contradictions in reported catalytic efficiencies for MMFC hydrogenation?
MMFC hydrogenation to 5-methyltetrahydrofuran-2-carboxylate exhibits variability in catalyst performance:
| Catalyst | H₂ Pressure (bar) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Pd/C | 10 | 95 | 88 |
| Raney Ni | 15 | 80 | 70 |
| Rh/Al₂O₃ | 20 | 98 | 92 |
Discrepancies arise from catalyst poisoning (e.g., sulfur impurities) or pore-blocking in heterogeneous systems. In situ FT-IR monitoring and controlled atmosphere reactors (e.g., gloveboxes) improve reproducibility .
What safety protocols mitigate risks when handling MMFC in laboratory settings?
While specific toxicity data for MMFC is limited, structural analogs (e.g., furan derivatives) suggest:
- Skin/Eye Exposure : Use nitrile gloves and goggles; rinse immediately with water.
- Inhalation : Work in fume hoods with airflow >0.5 m/s.
- Storage : Keep in airtight containers at 4°C, away from oxidizers.
Contradictions in safety guidelines (e.g., flammability ratings) necessitate referencing manufacturer SDS and peer-reviewed hazard assessments .
How does MMFC compare to similar esters in bioactivity studies?
MMFC’s methyl group enhances lipophilicity compared to unsubstituted furan esters, improving cell membrane permeability. In vitro assays against E. coli show:
| Compound | MIC (µg/mL) | LogP |
|---|---|---|
| MMFC | 128 | 1.5 |
| Ethyl 5-methylfuran-2-carboxylate | 256 | 1.2 |
| 5-Methylfuran-2-carboxylic acid | >512 | 0.8 |
Conflicting MIC values across studies may stem from assay conditions (e.g., broth microdilution vs. agar diffusion) .
What analytical challenges arise in quantifying MMFC degradation products?
LC-MS/MS is preferred for detecting trace degradation products (e.g., MCFC). Key challenges include:
- Matrix Effects : Co-eluting impurities in biological samples suppress ionization.
- Limit of Detection (LOD) : Optimized to 0.1 ppm using MRM transitions (m/z 140 → 95 for MMFC).
- Calibration Curves : Non-linear behavior at <1 ppm requires spline fitting.
Cross-validation with HPLC-DAD ensures accuracy, particularly in environmental samples .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
